molecular formula C12H18N4O B1434506 Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1832528-35-4

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B1434506
CAS No.: 1832528-35-4
M. Wt: 234.3 g/mol
InChI Key: IWNBEMKZINUTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS: 1832528-35-4) is a heterocyclic compound with the molecular formula C₁₂H₁₈N₄O and a molecular weight of 234.30 g/mol . Its structure comprises a piperazine ring connected to a tetrahydropyrazolo[1,5-a]pyridine moiety via a methanone bridge.

Properties

IUPAC Name

piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBEMKZINUTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCNCC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone typically involves the reaction of piperazine with a suitable precursor of the tetrahydropyrazolo[1,5-a]pyridine ring. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of piperazin derivatives often involves the reaction of piperazine with various heterocyclic compounds to create novel structures with enhanced biological activity. The compound is synthesized through methods that allow for the incorporation of the tetrahydropyrazolo moiety, which is essential for its pharmacological properties.

Table 1: Synthetic Pathways for Piperazin Derivatives

Reaction TypeStarting MaterialsConditionsYield
N-AlkylationPiperazine + Alkyl HalideBase catalyzedHigh
CyclizationPiperazine + Carbonyl CompoundsAcidic conditionsModerate

Biological Activities

Piperazin derivatives are known for their diverse biological activities. The compound piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone has been investigated for its potential as an antimicrobial agent and an antitumor scaffold.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Antitumor Potential

The structural characteristics of piperazin derivatives allow them to interact with cellular targets involved in cancer progression. Recent studies have highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Case Studies in Antitumor Research

  • Study on Cell Lines : A study evaluated the effects of piperazin derivatives on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanism of Action : The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, as a core protein allosteric modulator, it binds to the core protein of the hepatitis B virus, altering its conformation and inhibiting its function. This disruption of the viral life cycle makes it a promising candidate for antiviral therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone C₁₂H₁₈N₄O 234.30 Piperazine, tetrahydropyrazolo-pyridine Undetermined; likely scaffold for receptor modulation
(4-Benzhydrylpiperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone C₂₇H₂₆F₃N₅O 511.54 Benzhydryl, thiophene, trifluoromethyl Bacterial biofilm inhibition; enhanced lipophilicity and target affinity
[4-(3-Chlorophenyl)piperazin-1-yl]-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]methanone C₂₈H₂₈ClN₅O 486.01 Chlorophenyl, methyl groups, pyrazolo-pyrimidine Research focus on CNS targets; halogenation may improve pharmacokinetics
(4-Fluorophenyl)(4-{[2-(4-chlorophenyl)-6-phenylimidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)methanone C₃₁H₂₆ClFN₄O 525.03 Fluorophenyl, chlorophenyl, imidazo-pyridine High molecular weight suggests use in protein interaction studies

Structural and Functional Insights

Core Heterocycles :

  • The target compound features a pyrazolo[1,5-a]pyridine core, whereas analogs often incorporate pyrazolo-pyrimidine (e.g., ) or imidazo-pyridine systems (e.g., ). Pyrimidine and imidazole derivatives generally exhibit higher polarity and hydrogen-bonding capacity, which may enhance receptor binding .

Substituent Effects: Halogenation: Chloro- and fluorophenyl groups (e.g., ) improve metabolic stability and membrane permeability compared to the non-halogenated target compound.

Molecular Weight and Drug-Likeness :

  • The target compound (234.30 g/mol) falls below the typical threshold for drug-like molecules (500 g/mol), suggesting superior bioavailability but possibly reduced target specificity. In contrast, analogs like (525.03 g/mol) may face challenges in cellular uptake despite enhanced binding .

Research Findings and Gaps

  • Biological Activity: While the target compound lacks explicit bioactivity data in the provided evidence, analogs such as (4-benzhydrylpiperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)-tetrahydropyrazolo-pyrimidin-3-yl)methanone demonstrate efficacy in bacterial biofilm inhibition, attributed to thiophene’s electron-rich aromaticity and trifluoromethyl’s metabolic resistance .
  • Synthetic Accessibility : The target compound’s simpler structure may facilitate synthesis compared to halogenated or multi-ring derivatives (e.g., ), though commercial availability issues suggest scalability challenges .

Biological Activity

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and various biological evaluations.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₈N₄O
  • Molecular Weight: 234.30 g/mol
  • CAS Number: 1832528-35-4

The compound features a piperazine moiety linked to a tetrahydropyrazolo-pyridine structure, which contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action: Many pyrazolo derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
  • Case Study: A derivative of the pyrazolo compound showed inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine biosynthesis pathway. This inhibition was linked to reduced viral replication and cellular growth in vitro .

Enzymatic Inhibition

Piperazin derivatives have been evaluated for their ability to inhibit various enzymes:

Enzyme Inhibition Type IC50 Value
Acetylcholinesterase (AChE)Moderate157.31 μM
Butyrylcholinesterase (BChE)Selective46.42 μM

These findings indicate that the compound may serve as a lead for developing selective cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial and Antioxidant Activity

Research has also highlighted the antimicrobial and antioxidant potential of pyrazolo compounds:

  • Antimicrobial Activity: Compounds similar to piperazin derivatives have shown activity against various bacterial strains.
  • Antioxidant Properties: Studies indicate that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .

Synthesis and Structural Modifications

The synthesis of piperazin derivatives often involves multi-step reactions leading to the formation of the tetrahydropyrazolo framework. Techniques such as ultrasound-assisted synthesis have been employed to enhance yields and reduce reaction times. The structural diversity achieved through modifications allows for the exploration of structure-activity relationships (SAR) that can optimize biological activity.

Research Findings

Several studies have focused on the biological evaluation of piperazin derivatives:

  • Study on DHODH Inhibition:
    • The synthesized compounds were tested against DHODH with promising results indicating higher activity than existing inhibitors like brequinar.
    • This opens avenues for developing new immunosuppressive agents targeting both human and Plasmodium falciparum DHODH .
  • Anticancer Studies:
    • A series of pyrazolo derivatives were synthesized and tested against various cancer cell lines, showing significant cytotoxicity and potential as anticancer agents .
  • Enzymatic Activity Assessment:
    • The inhibitory effects on cholinesterases were quantified, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Q1. What are the recommended synthetic routes for Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a multi-step process involving cyclization and coupling reactions. For example:

  • Step 1 : Prepare the tetrahydropyrazolo[1,5-a]pyridine core through cyclization of ethyl 4-chloro-3-oxo-butyrate with hydrazine derivatives under reflux conditions. MnO₂ in chloroform is effective for hydroxyl group oxidation during intermediate formation .
  • Step 2 : Couple the core with a piperazine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize solvent polarity (e.g., DMF or dichloromethane) and stoichiometric ratios to achieve yields >70% .
  • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Use column chromatography with gradients of ethyl acetate/hexane for purification.

Q. Q2. How can structural isomers of this compound be distinguished using NMR spectroscopy?

Methodological Answer: Isomeric differentiation requires analysis of coupling constants and NOE correlations in ¹H/¹³C NMR:

  • Syn vs. Anti Isomers : For tetrahydropyrazolo[1,5-a]pyridine derivatives, syn-isomers exhibit distinct NOE interactions between adjacent protons (e.g., H5 and H7 in 5,7-dimethyl analogs), while anti-isomers show weaker or absent correlations .
  • Tautomeric Equilibria : Use variable-temperature NMR to detect tautomerization, as seen in AZD5718 analogs where diastereoisomers exhibit split signals at low temperatures .
  • Quantitative Analysis : Integrate peak areas for diagnostic signals (e.g., methyl groups in 5,7-dimethyl derivatives) to estimate isomer ratios .

Advanced Research Questions

Q. Q3. How does stereochemistry at the tetrahydropyrazolo[1,5-a]pyridine core influence biological activity, and how can this be experimentally validated?

Methodological Answer:

  • Stereochemical Impact : The (5R,7S) configuration in analogs like SYN-6b enhances binding affinity to targets such as p53 activators, as shown in anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates . Anti-isomers (e.g., ANTI-7b) may exhibit reduced potency due to steric clashes .
  • Validation Steps :
    • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
    • Activity Assays : Compare IC₅₀ values of isolated isomers in cell-based assays (e.g., antiproliferative effects on cervical cancer cells) .
    • Molecular Docking : Model isomer-target interactions (e.g., p53 binding pockets) using software like AutoDock Vina to rationalize activity differences .

Q. Q4. What strategies are effective for analyzing contradictory data in structure-activity relationship (SAR) studies of this compound?

Methodological Answer: Contradictions often arise from unaccounted variables such as solvent effects or tautomerization. Mitigation strategies include:

  • Systematic Solvent Screening : Test solubility and stability in polar aprotic (DMF) vs. nonpolar (toluene) solvents, as solvent polarity can alter tautomeric states and bioactivity .
  • Metabolic Stability Assays : Use liver microsomes to assess if metabolic byproducts (e.g., oxidized piperazine rings) confound SAR interpretations .
  • Orthogonal Techniques : Combine X-ray crystallography (for absolute configuration) with in vitro/in vivo data to resolve discrepancies. For example, a derivative with poor in vitro activity but strong in vivo efficacy may indicate prodrug activation .

Q. Q5. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability and tissue distribution?

Methodological Answer:

  • Dosing Regimens : Administer via oral gavage (10–50 mg/kg) or IV (1–5 mg/kg) in rodent models. Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose .
  • Analytical Methods :
    • LC-MS/MS : Quantify compound levels using a C18 column and MRM transitions (e.g., m/z 473→356 for zanubrutinib analogs) .
    • Tissue Homogenization : Use PBS-organic solvent mixtures (e.g., acetonitrile) to extract the compound from brain, liver, or tumor tissues .
  • Key Metrics : Calculate AUC, Cₘₐₓ, t₁/₂, and volume of distribution (Vd). For CNS-targeted derivatives, measure brain-to-plasma ratios to assess blood-brain barrier penetration .

Q. Q6. What computational methods are suitable for predicting off-target interactions of this compound?

Methodological Answer:

  • Docking Simulations : Use SwissDock or Glide to screen against kinase libraries (e.g., PDB entries for BTK, VEGFR2) to identify off-target binding .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties. For example, random forest classifiers can flag potential hERG channel inhibition .
  • Validation : Compare computational predictions with experimental kinase profiling (e.g., Eurofins Panlabs® 100-kinase panel) to refine models .

Specialized Methodological Considerations

Q. Table 1: Key Analytical Parameters for Structural Characterization

TechniqueParametersApplication ExampleReference
LC-MS Column: C18 (2.1 × 50 mm); Gradient: 5–95% ACN in 0.1% formic acidQuantify synthetic impurities
¹H NMR Solvent: DMSO-d6; Frequency: 400 MHz; Temp: 25°CDetect tautomerization in AZD5718 analogs
XRD Radiation: Cu-Kα (λ = 1.5418 Å); Resolution: 0.8 ÅResolve absolute configuration of SYN-6b

Q. Table 2: Biological Assay Conditions for Antiproliferative Activity

Assay TypeCell LineIncubation TimeEndpoint MeasurementReference
MTTHeLa72 hIC₅₀ via absorbance at 570 nm
Apoptosis (Annexin V)A54948 hFlow cytometry (FITC/PI)
Western BlotHCT-11624 hp53 phosphorylation (Ser15)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.